![molecular formula C10H7Cl2N B1455754 2,5-Dichloro-8-methylquinoline CAS No. 1340414-32-5](/img/structure/B1455754.png)
2,5-Dichloro-8-methylquinoline
Overview
Description
2,5-Dichloro-8-methylquinoline is a nitrogen-containing heterocyclic compound. Its chemical formula is C10H7Cl2NO . This compound is also known by other names, including 5,7-Dichloro-2-methyl-8-quinolinol , 5,7-Dichloro-8-hydroxyquinaldine , and 5,7-Dichloro-8-quinaldinol . It belongs to the quinoline family and exhibits interesting biological properties .
Synthesis Analysis
The synthesis of 2,5-Dichloro-8-methylquinoline involves various methods. One common approach is the reaction of 8-hydroxyquinoline with two equivalents of bromine in chloroform, leading to the formation of 5,7-dibromo-8-hydroxyquinoline. Subsequent chlorination at positions 5 and 7 yields 2,5-Dichloro-8-methylquinoline. The synthetic route can be further optimized for improved yields and purity .
Chemical Reactions Analysis
2,5-Dichloro-8-methylquinoline exhibits diverse reactivity due to its halogenated quinoline scaffold. Some potential reactions include nucleophilic substitutions, oxidative processes, and metal complexation. Researchers have explored its reactivity in the context of drug discovery and bioactive natural products .
Scientific Research Applications
Synthesis of Quinoline Derivatives
Quinolines are a class of heterocyclic aromatic organic compounds with wide-ranging applications in medicinal chemistry. 2,5-Dichloro-8-methylquinoline serves as a key intermediate in the synthesis of various quinoline derivatives. These derivatives are synthesized using green chemistry approaches such as microwave-assisted reactions, solvent-free conditions, and photocatalytic synthesis . The derivatives have potential applications in drug development, especially for antimalarial and antibacterial agents.
Antimicrobial Applications
Chloroquinolines, including 2,5-Dichloro-8-methylquinoline , have been studied for their antimicrobial properties. They show activity against a range of pathogens, including Neisseria gonorrhoeae and Chlamydia trachomatis . This makes them valuable for developing new treatments for sexually transmitted infections.
Antimalarial Research
Quinoline compounds are well-known for their antimalarial properties. 2,5-Dichloro-8-methylquinoline can be used to create hybrid compounds with other antimalarial drugs, such as artemisinin, to enhance their efficacy. These hybrids have been shown to affect β-hematin formation and disrupt the morphology and endocytosis of Plasmodium falciparum , the parasite responsible for malaria .
Metal Complex Synthesis
2,5-Dichloro-8-methylquinoline: is utilized in the synthesis and characterization of metal complexes. These complexes have applications in catalysis, material science, and as sensors. The metal complexes derived from quinoline derivatives can exhibit unique optical and electronic properties, making them suitable for various industrial applications.
Mechanism of Action
Target of Action
It is known that 8-hydroxyquinolines, a class of compounds to which 2,5-dichloro-8-methylquinoline belongs, are bidentate chelators of several metal ions which act as critical enzyme cofactors .
Mode of Action
The exact mechanism by which 2,5-Dichloro-8-methylquinoline exerts its effect is unknown. It is suggested that 8-hydroxyquinolines chelate metal ions, which are critical enzyme cofactors . This chelation could potentially disrupt the normal functioning of these enzymes, leading to the compound’s observed effects .
Biochemical Pathways
Given its potential to chelate metal ions, it may affect a wide range of biochemical pathways that rely on metal-dependent enzymes .
Result of Action
Given its potential to chelate metal ions, it may disrupt the normal functioning of metal-dependent enzymes, leading to various cellular effects .
properties
IUPAC Name |
2,5-dichloro-8-methylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-2-4-8(11)7-3-5-9(12)13-10(6)7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWKIBFRFGZQPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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